molecular formula C8H14FNO2 B1531899 3-(4-Fluoropiperidin-1-yl)propanoic acid CAS No. 1236009-05-4

3-(4-Fluoropiperidin-1-yl)propanoic acid

Cat. No. B1531899
CAS RN: 1236009-05-4
M. Wt: 175.2 g/mol
InChI Key: OKEBSTSFDSSEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoropiperidin-1-yl)propanoic acid, also known as 4-Fluoropiperidine-1-propanoic acid, is an organic compound composed of a piperidine ring with a fluorine atom attached to the fourth carbon. It is a versatile compound that has been used for a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Materials Science and Gas/Vapor Separations

In materials science, specifically in the construction of metal-organic frameworks (MOFs), derivatives of fluorinated compounds have been utilized. For instance, fluorinated benzoic acid modulators have been employed to synthesize isostructural rare-earth fcu-MOFs, demonstrating significant gas and solvent separation properties driven by adsorption kinetics. This application is critical in molecular sieving and selective adsorption kinetics-based separation of gases and vapors (Xue et al., 2015).

Pharmacology and Drug Design

In pharmacology, fluorination of ligands, including piperidine and piperazine derivatives, has been shown to yield compounds with high affinity and selectivity for the 5-HT1D receptor. These modifications significantly impact the pharmacokinetic profiles of these molecules, influencing their oral absorption and overall bioavailability (van Niel et al., 1999). Additionally, the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid and its hydrolysis reactivity were explored as part of efforts to develop polymers for drug delivery, focusing on the controlled release of the active pharmaceutical ingredient (Ouchi et al., 1986).

Chemical Synthesis and Molecular Imaging

Derivatives of "3-(4-Fluoropiperidin-1-yl)propanoic acid" have been synthesized for use in molecular imaging, specifically positron emission tomography (PET), to enhance the detection and imaging of brain tumors. The synthesis and biologic evaluation of (R)- and (S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid demonstrate the potential of fluorinated compounds in providing better resolution and targeting for imaging applications (McConathy et al., 2010).

properties

IUPAC Name

3-(4-fluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c9-7-1-4-10(5-2-7)6-3-8(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEBSTSFDSSEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluoropiperidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluoropiperidin-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Fluoropiperidin-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Fluoropiperidin-1-yl)propanoic acid
Reactant of Route 5
3-(4-Fluoropiperidin-1-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Fluoropiperidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.